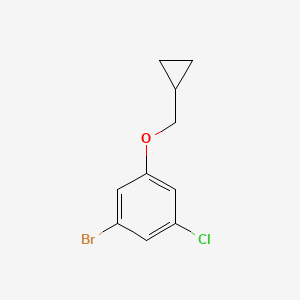

1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound this compound follows systematic International Union of Pure and Applied Chemistry nomenclature conventions for substituted aromatic compounds. The official International Union of Pure and Applied Chemistry name reflects the trisubstituted benzene ring structure with substituents at positions 1, 3, and 5, corresponding to a meta-disubstitution pattern with an additional substituent. The compound is registered under Chemical Abstracts Service number 1369923-33-0, providing definitive identification within chemical databases.

The molecular formula C₁₀H₁₀BrClO indicates the presence of ten carbon atoms, ten hydrogen atoms, one bromine atom, one chlorine atom, and one oxygen atom. The molecular weight is precisely determined as 261.55 daltons, reflecting the contribution of the heavy halogen substituents. The systematic identification includes the MDL number MFCD29092522, which serves as an additional unique identifier in chemical information systems.

The International Chemical Identifier representation provides a standardized structural description: InChI=1S/C10H10BrClO/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2. The corresponding International Chemical Identifier Key HPROECBIPAIXTH-UHFFFAOYSA-N offers a hashed representation for rapid database searching and compound identification. These systematic identifiers ensure unambiguous identification of the compound across different chemical databases and research platforms.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a planar benzene ring with three substituents arranged in a 1,3,5-trisubstitution pattern. The aromatic ring maintains its characteristic hexagonal geometry with bond angles of approximately 120 degrees, while the electron-withdrawing halogen substituents and electron-donating methoxy group create distinctive electronic effects throughout the molecular framework.

The cyclopropylmethoxy substituent introduces conformational complexity through the flexible methylene linkage connecting the cyclopropyl ring to the aromatic ether oxygen. The cyclopropyl ring itself exhibits significant ring strain due to its three-membered structure, with bond angles constrained to approximately 60 degrees, substantially deviating from the preferred tetrahedral geometry. This structural feature influences the overall molecular conformation and may affect intermolecular interactions and chemical reactivity patterns.

The spatial arrangement of the bromine and chlorine substituents on the benzene ring creates a meta-dihalogenation pattern, with the halogen atoms positioned at maximum separation around the aromatic system. This geometric arrangement minimizes steric interactions between the large halogen atoms while maintaining electronic conjugation with the aromatic π-system. The methoxy oxygen atom serves as an electron-donating substituent, creating a push-pull electronic system that influences the compound's reactivity and spectroscopic properties.

Conformational analysis reveals that rotation around the C-O bond connecting the benzene ring to the methylene group allows for multiple energetically accessible conformations. The cyclopropyl ring orientation relative to the aromatic plane can adopt various positions, influencing the overall molecular dipole moment and intermolecular interaction patterns. These conformational considerations are particularly relevant for understanding the compound's behavior in different chemical environments and its potential for molecular recognition processes.

Spectroscopic Signatures (Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, High Resolution Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary structural information. Fourier Transform Infrared spectroscopy reveals characteristic absorption patterns related to the aromatic C-H stretching, C=C aromatic stretching, and C-O ether linkage vibrations. The presence of electron-withdrawing halogen substituents modifies the typical aromatic stretching frequencies, shifting them to higher wavenumbers compared to unsubstituted benzene derivatives.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure through both proton and carbon-13 analysis. The aromatic proton signals appear in the characteristic downfield region, with coupling patterns reflecting the trisubstituted benzene arrangement. The cyclopropyl protons exhibit distinctive chemical shifts and coupling patterns due to the unique electronic environment of the strained three-membered ring system. The methylene protons connecting the cyclopropyl ring to the ether oxygen display characteristic chemical shifts influenced by both the electron-withdrawing aromatic system and the cyclopropyl ring.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing in the typical downfield region between 100-160 parts per million. The carbon atoms bearing halogen substituents show characteristic downfield shifts due to the electronegativity of bromine and chlorine. The ether carbon and cyclopropyl carbons appear in their respective characteristic regions, providing confirmation of the molecular connectivity and substitution pattern.

High Resolution Mass Spectrometry analysis confirms the molecular weight and provides isotope pattern information characteristic of bromine and chlorine-containing compounds. The molecular ion peak appears at mass-to-charge ratio 261.55, consistent with the calculated molecular weight. The isotope pattern reflects the characteristic 1:1 ratio for bromine isotopes and the 3:1 ratio for chlorine isotopes, providing definitive confirmation of the halogen substituents. Fragmentation patterns in mass spectrometry reveal characteristic losses corresponding to halogen atoms and the cyclopropylmethoxy substituent, supporting the proposed molecular structure.

| Spectroscopic Technique | Key Features | Structural Information |

|---|---|---|

| Fourier Transform Infrared | Aromatic C-H stretch, C=C stretch, C-O ether | Aromatic substitution pattern, ether linkage |

| Proton Nuclear Magnetic Resonance | Aromatic protons, cyclopropyl protons, methylene protons | Substitution pattern, cyclopropyl connectivity |

| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons, halogen-bearing carbons, aliphatic carbons | Molecular framework, substitution confirmation |

| High Resolution Mass Spectrometry | Molecular ion at 261.55, isotope patterns, fragmentation | Molecular weight confirmation, halogen identification |

Properties

IUPAC Name |

1-bromo-3-chloro-5-(cyclopropylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPROECBIPAIXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Benzene Derivative

- Starting from a suitably substituted benzene such as 1-bromo-3-chlorobenzene, selective halogenation can be achieved using halogenating agents under controlled conditions.

- For example, 1,3-dibromo-5-chlorobenzene can be prepared via electrophilic aromatic substitution, followed by selective metalation and halogen exchange reactions.

- A reported method involves the use of isopropylmagnesium chloride (iPrMgCl) for bromine-magnesium exchange at low temperatures (-25°C), followed by iodine quenching to introduce iodine substituents if needed, demonstrating the versatility of Grignard reagents in halogen manipulation.

Preparation of Cyclopropylmethanol Derivative

- Cyclopropylmethanol or cyclopropylmethyl halides are synthesized via known methods such as reduction of cyclopropylacetic acid derivatives or halogenation of cyclopropylmethanol.

- These intermediates serve as alkylating agents for ether formation.

Etherification via Nucleophilic Substitution

- The key step is the nucleophilic substitution of the halogenated benzene with the cyclopropylmethoxy group.

- This is typically performed by reacting the halogenated aromatic compound with cyclopropylmethanol under basic conditions or using cyclopropylmethyl halide with a phenolate intermediate.

- A common approach involves deprotonation of cyclopropylmethanol with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C to generate the alkoxide nucleophile, followed by reaction with the halogenated benzene derivative at elevated temperatures (e.g., 70°C) to afford the ether.

Representative Experimental Procedure

Analytical and Purification Techniques

- Purification: Column chromatography on silica gel using hexane/ethyl acetate gradients is standard to isolate the pure product.

- Characterization:

- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and integrity of the cyclopropyl group. Chemical shifts correspond to aromatic protons, methoxy protons, and cyclopropyl ring protons.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic pattern characteristic of bromine and chlorine atoms.

- HPLC: Purity is assessed by HPLC, typically >95% purity is achieved.

Summary Table of Preparation Methods and Key Parameters

Research Findings and Optimization Notes

- The use of Grignard reagents such as iPrMgCl allows for regioselective halogen-metal exchange, facilitating the introduction of multiple halogens on the aromatic ring with high selectivity and yield.

- Etherification efficiency depends on the purity of the alkoxide and reaction temperature; higher temperatures improve conversion but must be balanced against potential decomposition of the cyclopropyl ring.

- Inert atmosphere (nitrogen or argon) is critical during metalation and halogenation steps to prevent side reactions.

- Purification by silica gel chromatography with gradient elution ensures removal of unreacted starting materials and side products, yielding analytically pure compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are commonly used in organic synthesis

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene is being investigated for its biological activity and therapeutic potential. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate for creating more complex molecules. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

Synthetic Pathways

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. It can be utilized in the formation of cyclopropylmethoxy derivatives, which are important in pharmaceutical applications .

Table 1: Comparison of Synthetic Routes

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Substituting bromine with nucleophiles | 70-90 |

| Cross-Coupling Reactions | Coupling with aryl or alkyl groups | 60-85 |

| Functional Group Transformations | Modifying methoxy or halogen groups | 75-95 |

Material Science

Beyond medicinal applications, this compound has potential uses in material science, particularly in the development of new polymers or materials with enhanced properties.

Polymer Chemistry

Halogenated compounds are often used to improve the thermal stability and mechanical properties of polymers. Research indicates that introducing such compounds into polymer matrices can lead to materials with superior performance characteristics, such as increased flame resistance and durability .

Mechanism of Action

The mechanism of action for 1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene involves its interaction with specific molecular targets, depending on the context of its use. In Suzuki-Miyaura coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-bromo-3-chloro-5-(cyclopropylmethoxy)benzene with analogs differing in substituent groups, positions, or electronic properties. Data are derived from synthetic procedures, physicochemical properties, and applications.

Substituent Variation: Cyclopropylmethoxy vs. Other Alkoxy Groups

Key Findings :

- Electronic Effects : The cyclopropylmethoxy group introduces steric bulk and moderate electron-donating effects compared to smaller alkoxy groups (e.g., methoxy). This impacts reactivity in cross-coupling reactions, where bulkier groups may slow reaction rates but improve selectivity .

- Synthetic Utility : Compounds with cyclopropylmethoxy groups are preferred in drug discovery for their metabolic stability compared to linear alkoxy analogs .

Positional Isomers and Halogen Variation

Key Findings :

- Positional Effects : Meta-substituted derivatives (e.g., 1-bromo-3-chloro-5-substituted) exhibit superior activity in enzyme inhibition compared to ortho/para isomers, likely due to optimal steric alignment .

- Halogen Impact : Bromine at the 1-position enhances leaving-group ability in nucleophilic substitutions, while chlorine at the 3-position stabilizes intermediates via resonance .

Key Findings :

- Safety : Halogenated aromatics generally require stringent handling due to toxicity risks. Cyclopropylmethoxy derivatives are less volatile than trifluoromethyl analogs, reducing inhalation hazards .

Biological Activity

1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene, with the CAS number 1369923-33-0, is a halogenated aromatic compound that has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with bromine and chlorine atoms, along with a cyclopropylmethoxy group. The presence of these substituents significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrClO |

| Molar Mass | 251.55 g/mol |

| Melting Point | Not determined |

| Boiling Point | Not determined |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen atoms can participate in nucleophilic substitution reactions, while the methoxy group can enhance binding affinity to specific receptors.

Biochemical Pathways

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : Its structural features allow it to bind to nuclear receptors, influencing gene expression and cellular signaling pathways.

Biological Activity

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

Anticancer Potential

Preliminary investigations into the anticancer properties of halogenated compounds have revealed promising results. For instance, brominated and chlorinated derivatives have been associated with cytotoxic effects in cancer cell lines. The potential for this compound to act synergistically with established chemotherapeutics warrants further exploration.

Case Studies

- Cytotoxicity Assays : In vitro studies assessing the cytotoxic effects of related compounds on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) demonstrated that halogenated derivatives could enhance the efficacy of conventional treatments like doxorubicin . This suggests that this compound may similarly potentiate treatment responses.

- Antifungal Activity : A study focusing on pyrazole derivatives indicated that compounds with similar structural characteristics exhibited notable antifungal activity. This opens avenues for investigating the antifungal potential of this compound.

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagent/Condition | Purpose | Yield Optimization Tips |

|---|---|---|---|

| 1 | FeCl₃, Br₂/Cl₂ | Halogenation | Use stoichiometric halogen equivalents to minimize over-substitution. |

| 2 | Cyclopropylmethylmagnesium bromide, THF | Etherification | Slow addition of Grignard reagent to maintain exothermic control. |

| 3 | GC monitoring | Purity verification | Terminate reaction at >95% conversion of intermediates. |

Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling:

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (HNOC classification per GHS) .

- Work in a fume hood to avoid inhalation of volatile byproducts (e.g., brominated compounds).

- Storage:

Advanced: How does the cyclopropymethoxy group influence the benzene ring’s electronic environment, and what implications arise for substitution reactions?

Methodological Answer:

The cyclopropymethoxy group acts as an electron-donating substituent via resonance and inductive effects:

- Resonance: The oxygen lone pairs donate electron density into the ring, activating it for electrophilic substitution at the para and ortho positions relative to the substituent.

- Steric Effects: The cyclopropyl group introduces steric hindrance, directing further substitutions to less hindered positions (e.g., meta to bulky groups).

- Case Study: In analogs like 1-Bromo-3-chloro-5-methylbenzene, methyl groups enhance para-directed reactivity, while bulkier substituents (e.g., isopropyl) shift selectivity to meta positions .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Preferred Substitution Position |

|---|---|---|

| -OCH₂C₃H₅ (cyclopropymethoxy) | Electron-donating | ortho/para (electron-rich regions) |

| -Cl | Electron-withdrawing | meta (deactivates ring) |

| -Br | Electron-withdrawing | meta (similar to -Cl) |

Advanced: What analytical techniques are most effective for characterizing this compound and verifying purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify aromatic proton splitting patterns (e.g., coupling constants confirm substitution patterns).

- ¹³C NMR: Verify cyclopropane ring integrity (characteristic peaks at 5–15 ppm for sp³ carbons) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Detect trace impurities (e.g., residual solvents or halogenated byproducts) with sensitivity <0.1% .

- Elemental Analysis: Confirm Br/Cl content matches theoretical values (e.g., ±0.3% deviation acceptable).

Example Workflow:

Dissolve 10 mg in CDCl₃ for NMR.

Run GC-MS with a polar column (e.g., DB-5) at 150–300°C gradient.

Compare retention times with authentic standards.

Advanced: How can computational modeling predict regioselectivity in further functionalization reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing:

- Electrostatic Potential Maps: Highlight electron-rich regions prone to electrophilic attack.

- Transition State Energies: Compare activation barriers for substitution at ortho, meta, and para positions.

- Case Study: For this compound, DFT models suggest para-bromination is favored due to lower activation energy (ΔG‡ = 25.3 kcal/mol) vs. meta (ΔG‡ = 28.1 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.